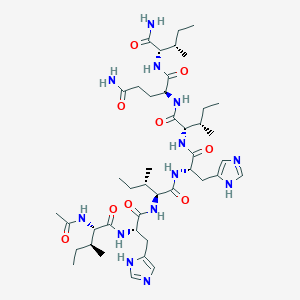

Ac-IHIHIQI-NH2

Description

Overview of Peptide Supramolecular Chemistry and Biocatalysis

Peptide supramolecular chemistry explores the spontaneous organization of peptide molecules into well-defined, functional nanostructures. frontiersin.org This process of self-assembly is governed by a variety of non-covalent interactions, including hydrogen bonding, hydrophobic effects, electrostatic interactions, and π-stacking. nih.govacs.org The resulting architectures, which can range from nanofibers and nanotubes to micelles and hydrogels, can present catalytic residues at high densities on their surfaces, creating microenvironments conducive to chemical reactions. frontiersin.orgnih.govacs.org

Biocatalysis, the use of natural or engineered catalysts to drive chemical transformations, benefits immensely from the principles of supramolecular chemistry. rsc.org Self-assembled peptide nanostructures can act as enzyme mimics, providing scaffolds that position catalytic amino acids and cofactors in precise arrangements to enhance reaction rates and selectivity under mild, aqueous conditions. nih.govacs.org This "minimalist" approach, using short, synthetically accessible peptides, offers a cost-effective and robust alternative to large, complex enzymes for various industrial and biomedical applications. rsc.org

Historical Context of Designed Peptide Catalysts and Enzyme Mimics

The quest to create artificial enzymes, or enzyme mimics, has been a long-standing goal in chemistry and biology. Early efforts focused on synthesizing polymers with catalytically active groups, such as the imidazole-containing polymers designed to mimic proteolytic enzymes like α-chymotrypsin. tandfonline.com The development of molecular imprinting techniques allowed for the creation of polymer matrices with three-dimensional cavities that could selectively bind target molecules, further advancing the field. tandfonline.com

The discovery that short peptide sequences could function as effective asymmetric catalysts for a variety of organic reactions marked a significant milestone. researchgate.net Researchers began to rationally design and screen peptide libraries to identify catalysts for reactions like acylation, phosphorylation, and aldol (B89426) additions. researchgate.net A key insight was the realization that self-assembly could be harnessed to create ordered structures that mimic the active sites of natural enzymes. This led to the development of "catalytic amyloids," which are functional, self-assembled fibrous protein aggregates. rsc.org These structures, despite their association with neurodegenerative diseases, offer remarkable stability and a highly organized framework for catalysis. rsc.orgnih.gov

Significance of Ac-IHIHIQI-NH2 within the Field of Catalytic Amyloids

This compound stands out as a pivotal molecule in the study of catalytic amyloids. tue.nl This heptapeptide (B1575542), with its alternating hydrophobic (Isoleucine) and catalytic (Histidine) residues, was rationally designed to self-assemble into β-sheet-rich fibrils. tue.nlresearchgate.net The histidine residues provide a binding site for metal ions, such as Zn²⁺, which act as essential cofactors for its catalytic activity, much like in natural metalloenzymes such as carbonic anhydrase. researchgate.netresearchgate.net

The significance of this compound lies in its ability to effectively catalyze reactions like the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA). medchemexpress.com Studies have shown that its catalytic efficiency is dependent on its fibrillar state and can be influenced by factors such as pH and the presence of metal cofactors. researchgate.net For instance, the peptide exhibits enhanced selectivity for hydrophobic substrates during the process of self-assembly. researchgate.netresearchgate.net

Furthermore, this compound has proven to be a robust and versatile catalyst. It maintains its secondary structure and catalytic activity under extreme pressures, and its efficiency is not negatively impacted by crowded environments or the presence of cosolvents. nih.gov This resilience makes it a valuable model for understanding how catalytic function can be maintained in harsh conditions and for the design of novel bionanomaterials. nih.govmdpi.com Structural studies, including molecular dynamics simulations and solid-state NMR, have provided insights into how the arrangement of the peptide chains within the amyloid fibril influences its catalytic function. reading.ac.ukresearchgate.net

The study of this compound and similar catalytic amyloids has expanded our understanding of how simple peptide sequences can give rise to complex functions. mdpi.com These systems not only serve as models for early enzymatic evolution but also hold promise for practical applications in areas ranging from industrial catalysis to environmental remediation. nih.govresearchgate.net

Detailed Research Findings

The catalytic activity of this compound has been the subject of detailed investigation. In the presence of Zn²⁺, it catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) with a second-order rate constant that demonstrates its enzymatic-like behavior. researchgate.netmedchemexpress.com The pH-rate profile is consistent with a two-state protonation model, and the activity shows a 2:1 peptide-to-metal stoichiometry. researchgate.net

Structural analysis through circular dichroism (CD) spectroscopy confirms that this compound adopts a β-sheet conformation, which is characteristic of amyloid fibrils and essential for its catalytic function. researchgate.net Molecular dynamics simulations have further elucidated the potential self-assembled structures, predicting both parallel and antiparallel arrangements of the peptide chains, which can adopt either flat or twisted morphologies depending on the pH. researchgate.net

An interesting finding is that the catalytic activity of this compound can be modulated by the assembly process itself. While the fully formed fibrils are most effective for hydrolyzing smaller substrates like pNPA, the actively assembling peptide shows significantly higher activity towards more hydrophobic substrates. researchgate.netresearchgate.net This suggests that the dynamic nature of the self-assembly process can be harnessed to control substrate specificity.

The robustness of this compound has been demonstrated under high-pressure conditions, where its catalytic efficiency for pNPA hydrolysis was found to increase substantially. nih.govreading.ac.uk This remarkable stability is attributed to the inherent strength of the amyloid architecture. nih.gov

Structure

2D Structure

Properties

Molecular Formula |

C43H71N13O9 |

|---|---|

Molecular Weight |

914.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C43H71N13O9/c1-10-22(5)33(37(45)59)54-38(60)29(14-15-32(44)58)51-42(64)35(24(7)12-3)55-40(62)31(17-28-19-47-21-49-28)53-43(65)36(25(8)13-4)56-39(61)30(16-27-18-46-20-48-27)52-41(63)34(23(6)11-2)50-26(9)57/h18-25,29-31,33-36H,10-17H2,1-9H3,(H2,44,58)(H2,45,59)(H,46,48)(H,47,49)(H,50,57)(H,51,64)(H,52,63)(H,53,65)(H,54,60)(H,55,62)(H,56,61)/t22-,23-,24-,25-,29-,30-,31-,33-,34-,35-,36-/m0/s1 |

InChI Key |

SRDUKHXVGZIJNH-MOXZKRHZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H]([C@@H](C)CC)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)CC)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)CC)NC(=O)C |

Origin of Product |

United States |

Synthesis and Preparation of Ac Ihihiqi Nh2

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the standard and most efficient method for synthesizing peptides like Ac-IHIHIQI-NH2. altabioscience.com This technique involves building the peptide chain sequentially while it is temporarily anchored to an insoluble resin. altabioscience.com The synthesis begins at the C-terminal (carboxyl end) of the peptide and proceeds toward the N-terminal (amino end). altabioscience.com A key benefit of SPPS is the ability to use excess soluble reagents to drive reactions to completion, with subsequent removal of these excess materials and by-products achieved through simple filtration and washing of the resin.

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most prevalent approach for SPPS due to its use of orthogonal protecting groups. iris-biotech.de The N-terminal α-amino group of each incoming amino acid is temporarily protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups like tert-butyl (tBu). iris-biotech.de

The synthesis of this compound involves repetitive cycles, each consisting of two main steps:

Deprotection: The Fmoc group on the N-terminus of the resin-bound peptide is removed using a mild base, typically a 20-40% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.detandfonline.com This exposes a free amine, which is then ready to be coupled with the next amino acid.

Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent and added to the reaction vessel. Common activating agents include uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or carbodiimides like DIC (N,N'-diisopropylcarbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole). peptide.com This activated amino acid forms a peptide bond with the free amine on the growing chain.

These cycles are repeated for each amino acid in the sequence: Isoleucine (I), Histidine (H), Isoleucine (I), Histidine (H), Isoleucine (I), Glutamine (Q), and Isoleucine (I). To prevent unwanted side reactions, the reactive side chains of Histidine and Glutamine require protection. iris-biotech.de The trityl (Trt) group is commonly used for this purpose. thermofisher.com

| Amino Acid | Side-Chain Protecting Group | Deprotection Condition |

| Isoleucine (Ile, I) | None | Not Applicable |

| Histidine (His, H) | Trityl (Trt) | Strong Acid (e.g., TFA) |

| Glutamine (Gln, Q) | Trityl (Trt) | Strong Acid (e.g., TFA) |

Modifying the termini of a peptide can enhance its stability by making it more closely resemble a segment within a native protein. lifetein.comlifetein.com

N-terminal Acetylation: After the final amino acid (Isoleucine) has been coupled and its N-terminal Fmoc group has been removed, the peptide is acetylated. This is typically achieved by treating the resin-bound peptide with acetic anhydride. researchgate.net This "capping" step adds an acetyl group (-COCH3) to the N-terminal amine, neutralizing its charge and potentially increasing its resistance to degradation by enzymes. lifetein.comresearchgate.net

C-terminal Amidation: The C-terminal amide (-NH2) is typically incorporated by using a specialized resin from the start of the synthesis. peptide.com Resins such as Rink Amide or Sieber Amide are designed to release the peptide with a C-terminal amide upon final cleavage. peptide.com The cleavage step involves treating the fully assembled, resin-bound peptide with a strong acidic cocktail, most commonly containing Trifluoroacetic acid (TPA). altabioscience.comiris-biotech.de This single step simultaneously cleaves the peptide from the resin support and removes the acid-labile side-chain protecting groups (like Trt). altabioscience.comthermofisher.com

Purification and Characterization Techniques Post-Synthesis

After cleavage from the resin, the resulting crude product is a mixture containing the target peptide along with impurities such as truncated or deletion sequences. altabioscience.com Therefore, rigorous purification and analysis are required.

Purification: The most effective method for purifying peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.nethplc.eu This technique separates peptides based on their hydrophobicity. researchgate.net The crude peptide mixture is loaded onto a column with a nonpolar stationary phase (typically C18 silica) and eluted using a gradient of an organic solvent like acetonitrile (B52724) in water, with trifluoroacetic acid (TFA) often added as an ion-pairing agent. altabioscience.comharvardapparatus.com Fractions containing the pure peptide are collected, pooled, and lyophilized (freeze-dried) to yield a stable powder.

Characterization: The identity and purity of the final product are confirmed using analytical techniques:

Mass Spectrometry (MS): This is used to confirm the molecular weight of the synthesized peptide. altabioscience.com Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) provide a highly accurate mass measurement that can be compared to the calculated theoretical mass. altabioscience.comresearchgate.net

Analytical HPLC: The purity of the final peptide is assessed using analytical RP-HPLC. altabioscience.com A highly pure sample will ideally show a single, sharp peak. Purity levels are often required to be above 95% or 98% for use in research applications like crystallography or enzyme substrate studies. altabioscience.com

The theoretical properties of the target peptide are summarized below.

| Property | Value |

| Molecular Formula | C₄₅H₆₆N₁₆O₉ |

| Molecular Weight | 995.11 g/mol |

| Sequence | Ac-Ile-His-Ile-His-Ile-Gln-Ile-NH₂ |

Self Assembly and Supramolecular Architecture of Ac Ihihiqi Nh2

Fibril Formation and Amyloidogenic Propensity

The self-assembly of Ac-IHIHIQI-NH2 into fibrillar structures is a hallmark of its amyloidogenic nature. This process is characterized by the spontaneous organization of peptide monomers into insoluble, well-ordered aggregates with a cross-β-sheet architecture. The formation of these fibrils can be monitored in vitro using techniques such as Thioflavin T (ThT) fluorescence assays, which show a characteristic increase in fluorescence upon binding to the β-sheet-rich structures of the amyloid fibrils. uniri.hrfrontiersin.org

Nucleation and Elongation Mechanisms

The formation of this compound fibrils generally follows a nucleation-dependent polymerization mechanism, a kinetic model common to many amyloidogenic peptides. This process is typically characterized by a sigmoidal curve when monitored over time, consisting of three distinct phases:

Lag Phase (Nucleation): This initial, slow phase involves the formation of thermodynamically unfavorable, unstable nuclei from soluble peptide monomers. These nuclei are critical for seeding further aggregation. For some amyloidogenic peptides, this phase can be bypassed or shortened by the addition of pre-formed fibril seeds.

Elongation Phase: Once stable nuclei are formed, they rapidly elongate by the addition of further peptide monomers. This is a much faster process than nucleation and is responsible for the steep increase in fibril mass.

Saturation Phase: In this final phase, the concentration of free monomers decreases, and the reaction reaches a steady state where the rates of monomer addition and dissociation at the fibril ends are balanced.

While specific rate constants for the nucleation and elongation of this compound are not extensively detailed in the literature, the general principles of this model are considered applicable to its fibrillization process.

Influence of Peptide Concentration on Assembly

The concentration of this compound in solution is a critical parameter that directly influences its self-assembly into fibrillar aggregates. A key concept in this regard is the Critical Aggregation Concentration (CAC), which is the concentration threshold above which the peptide monomers begin to spontaneously assemble into larger structures.

For this compound, the CAC has been determined to be approximately 67 μM . uniri.hr Below this concentration, the peptide exists predominantly as soluble monomers. At and above the CAC, the formation of fibrillar structures is favored. Atomic Force Microscopy (AFM) has provided visual confirmation of the formation of bundles of fibers for this peptide at concentrations conducive to aggregation. uniri.hr

The rate of substrate hydrolysis catalyzed by the self-assembled peptide has been found to be first-order with respect to the peptide concentration, indicating that the catalytic efficiency of the fibrils does not depend on the initial concentration of the monomeric peptide used for their assembly within the studied range. researchgate.netnih.gov This suggests that once formed, the intrinsic catalytic activity of the fibrillar structure is consistent.

| Parameter | Value | Method of Determination | Reference |

| Critical Aggregation Concentration (CAC) | 67 μM | Thioflavin T (ThT) Fluorescence | uniri.hr |

Structural Polymorphism of this compound Aggregates

The self-assembled aggregates of this compound are not limited to a single morphology. Instead, they exhibit significant structural polymorphism, a phenomenon where the same peptide can form different aggregate structures depending on the environmental conditions. This polymorphism is a key feature of many amyloidogenic peptides and is crucial for the development of functional biomaterials with tunable properties.

Formation of β-Sheet Structures

A fundamental characteristic of the self-assembled structures of this compound is the presence of β-sheets. In this secondary structure, the peptide chains are extended and aligned, forming a network of hydrogen bonds between the backbone amide groups of adjacent strands. This arrangement is the core structural motif of amyloid fibrils.

Circular Dichroism (CD) spectroscopy is a primary technique used to confirm the formation of β-sheet structures in this compound aggregates. At a pH of 8, even in the absence of metal ions, the peptide exhibits a CD spectrum characteristic of a β-sheet conformation. researchgate.net The presence of zinc ions can further stabilize this β-sheet structure. nih.gov

Morphological Transitions: Fibrils, Twisted Ribbons, Nanotubes

Under different environmental conditions, the β-sheet structures of this compound can assemble into a variety of higher-order morphologies, including fibrils, twisted ribbons, and nanotubes. bilkent.edu.trresearchgate.net The transition between these forms is a fascinating aspect of its supramolecular chemistry.

Fibrils: These are the most commonly observed amyloid structures, appearing as long, unbranched filaments.

Twisted Ribbons: These are fibrillar structures that exhibit a periodic twist along their long axis. For some peptide systems, twisted ribbons are considered metastable intermediates that can transform into more stable helical ribbons or nanotubes over time. nih.gov

Nanotubes: These are hollow, cylindrical structures formed by the self-assembly of peptides.

While the precise conditions for these morphological transitions in this compound are still under investigation, studies on similar histidine-containing peptides suggest that metal ions play a crucial role. For instance, the stoichiometry of Zn(II) ions has been shown to dramatically regulate the morphology of a related peptide, inducing transitions from typical amyloid fibrils to twisted ribbons and nanotubes. researchgate.net This suggests that the coordination environment of the histidine residues is a key determinant of the final supramolecular architecture.

Environmental Modulators of Self-Assembly

The self-assembly of this compound is highly sensitive to its chemical environment. Several factors can modulate the assembly process, influencing the kinetics of fibril formation, the final morphology of the aggregates, and their functional properties.

pH: The pH of the solution is a critical modulator due to the presence of multiple histidine residues in the peptide sequence. The imidazole (B134444) side chain of histidine has a pKa of approximately 6.0, meaning its protonation state, and therefore its charge, is highly dependent on the pH. Changes in pH alter the electrostatic interactions between peptide molecules, which in turn significantly affects the morphology of the self-assembled structures. researchgate.net At a pH of 2, the peptide forms extended strip-like structures, while at near-neutral (pH 6 and 8) and strongly basic (pH 12) conditions, it predominantly forms short rod-like assemblies. At a very high pH of 14, a transition to a thin film structure is observed. researchgate.net

Metal Ions: The histidine residues in this compound are excellent ligands for binding metal ions such as Zn(II) and Cu(II). nih.govbilkent.edu.tr The coordination of these metal ions can stabilize the β-sheet conformation, accelerate the rate of self-assembly, and as mentioned previously, influence the morphological outcome of the aggregates. researchgate.net For example, the catalytic activity of this compound as an esterase mimic is dependent on the presence of Zn(II) ions, with a 2:1 peptide-to-metal stoichiometry being optimal for activity. researchgate.netnih.gov

Temperature and Pressure: These thermodynamic parameters can also influence the self-assembly and catalytic activity of this compound. Studies have shown that high pressure can enhance its esterase activity, and this effect is sustained over a range of temperatures. reading.ac.uk

| Environmental Factor | Effect on this compound Self-Assembly | Reference |

| pH | Modulates morphology: extended strips (pH 2), short rods (pH 6, 8, 12), thin film (pH 14) | researchgate.net |

| Metal Ions (e.g., Zn²⁺) | Stabilizes β-sheets, accelerates assembly, influences morphology (fibrils, ribbons, nanotubes), essential for catalytic activity | nih.govresearchgate.net |

| Temperature & Pressure | Can enhance catalytic activity | reading.ac.uk |

Role of pH in Self-Assembly and Morphology

The pH of the solution plays a critical role in the self-assembly and resulting morphology of this compound structures. researchgate.net This is primarily due to the presence of multiple histidine residues in the peptide sequence, which have imidazole side chains that can be protonated or deprotonated depending on the ambient pH. researchgate.netresearchgate.net These changes in the charge state of histidine residues directly impact the electrostatic interactions between peptide molecules, thereby influencing how they assemble. researchgate.net

At a low pH of 2, the peptide forms extended, strip-like structures. researchgate.net As the pH increases to near-neutral values (pH 6 and 8) and even under strongly basic conditions (pH 12), the morphology shifts to predominantly short, rod-like assemblies. researchgate.net A further increase to a highly alkaline pH of 14 leads to the formation of a thin film structure. researchgate.net Circular dichroism (CD) spectroscopy has confirmed the presence of β-sheet structures across these various pH conditions, a hallmark of amyloid fibrils. researchgate.net Thioflavin T (ThT) fluorescence assays further support the formation of amyloid structures, particularly at pH 8. researchgate.net

Molecular dynamics simulations have provided insights into the underlying structural arrangements. These simulations predict different packing modes, including both parallel and antiparallel β-sheet configurations, with some exhibiting flat morphologies and others a twisted conformation. researchgate.net The transition between these morphologies is directly linked to the protonation state of the histidine residues. researchgate.net Interestingly, while the morphology of the self-assembled structures is highly dependent on pH, the intrinsic fluorescence emission of the peptide remains constant, which is attributed to the stability provided by the hydrogen-bonding network of the peptide backbone. researchgate.netablesci.com The intensity of this fluorescence, however, does correlate with the degree of self-assembly. ablesci.com

The pH also influences the catalytic activity of the self-assembled fibrils. For instance, the esterase activity of this compound in the presence of Zn2+ ions follows a two-state protonation model, as demonstrated by its pH profile. researchgate.net

Table 1: Effect of pH on the Morphology of this compound Self-Assemblies

| pH | Observed Morphology | Predominant Structure |

|---|---|---|

| 2 | Extended strip-like structures | - |

| 6 | Short rod-like assemblies | β-sheet |

| 8 | Short rod-like assemblies | Amyloid structures |

| 12 | Short rod-like assemblies | - |

| 14 | Thin film structure | - |

Influence of Metal Ions (e.g., Zn2+, Cu2+) on Fibril Formation

Metal ions are significant modulators of the self-assembly and functional properties of this compound. The histidine residues in the peptide sequence provide effective binding sites for divalent metal ions like zinc (Zn2+) and copper (Cu2+). researchgate.netmdpi.com

Zinc (Zn2+): The presence of Zn2+ ions has been shown to stabilize the formation of amyloid fibrils by this compound. researchgate.netnih.gov This stabilization is crucial for the peptide's catalytic activity, where Zn2+ also acts as a cofactor for acyl ester hydrolysis. researchgate.netnih.gov Studies have indicated a 2:1 peptide-to-metal stoichiometry for the catalytically active complex, suggesting that two peptide molecules cooperate to bind a single Zn2+ ion. researchgate.netnih.gov The coordination of the metal ion is critical, as mutating the histidine residues to alanine (B10760859) significantly diminishes the esterase activity. nih.gov In the presence of Zn2+, this compound demonstrates enhanced selectivity for hydrophobic p-nitrophenyl ester substrates during its self-assembly process. researchgate.netresearchgate.net Specifically, the hydrolysis of p-nitrophenyl acetate (B1210297) is more efficient when the peptide is in its fully fibrillar state. researchgate.net

Copper (Cu2+): Copper ions also play a crucial role in the catalytic functions of this compound fibrils. Fibrils formed in the presence of Cu2+ can efficiently catalyze redox-mediated reactions, such as the coupling of dimethoxyphenol. nih.gov Additionally, a modified version of the peptide, Ac-IHIHIYI-NH2, in the presence of copper, can hydrolyze the pesticide paraoxon (B1678428). mdpi.comnih.gov Interestingly, the same peptide exhibits zinc-dependent esterase activity, suggesting that the amyloid can switch its catalytic function by changing the metal ion cofactor. mdpi.com The catalytic oxidation of 2,6-dimethoxyphenol (B48157) by this compound is also copper-dependent and highly sensitive to the peptide-to-metal ion ratio. mdpi.com

The interaction with metal ions can induce specific structural arrangements. For instance, in the related peptide pramlintide, Zn(II) binding to the N-terminal amine and a histidine residue imposes a kink in the peptide backbone, which is associated with fibril formation. d-nb.info

Table 2: Influence of Metal Ions on this compound

| Metal Ion | Effect on Fibril Formation | Catalytic Activity | Stoichiometry (Peptide:Metal) |

|---|---|---|---|

| Zn2+ | Stabilizes fibril formation | Acts as a cofactor for acyl ester hydrolysis | 2:1 |

| Cu2+ | Promotes fibril formation for catalytic activity | Mediates redox reactions and hydrolysis | - |

Effects of Cosolvents and Crowding Agents

The cellular environment is highly crowded with macromolecules, and this "macromolecular crowding" can significantly influence protein and peptide aggregation. plos.orgasiaresearchnews.com Studies on this compound have explored the impact of cosolvents and crowding agents on its self-assembly and catalytic efficiency.

Research has shown that the catalytic efficiency of this compound is not negatively affected by the presence of cosolvents or in a crowded system. nih.gov This highlights the robustness and versatility of these catalytic amyloids, suggesting they can function effectively under conditions that mimic the cellular interior. nih.gov

Macromolecular crowding generally promotes the formation of amyloid fibrils from amyloidogenic proteins. plos.org This is because the excluded volume effect created by crowding agents favors the more compact, assembled state of the peptides. chalmers.se For instance, crowding agents like Ficoll 70 and dextran (B179266) 70 have been shown to dramatically promote the fibril formation of several amyloidogenic proteins. plos.org While specific data on the direct effect of various crowding agents on the fibril formation kinetics of this compound is not extensively detailed in the provided results, the general principle suggests that such conditions would likely favor its self-assembly.

Conversely, in some cases, high concentrations of certain macromolecules like serum albumin can inhibit amyloid fibril formation through a phenomenon known as macromolecular crowding, where weak, nonspecific interactions interfere with the aggregation process. asiaresearchnews.com However, the studies on this compound in the presence of cosolvents and crowding agents have primarily emphasized the preservation of its catalytic function. nih.gov

Biophysical Characterization of Ac Ihihiqi Nh2 Self Assemblies

Spectroscopic Analysis of Supramolecular Structures

Spectroscopic methods are pivotal in elucidating the formation and secondary structure of peptide assemblies.

Circular Dichroism (CD) Spectroscopy for Secondary Structure

Circular dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of proteins and peptides. nih.gov The unequal absorption of left- and right-handed circularly polarized light provides a spectral signature characteristic of different structural motifs like α-helices and β-sheets. nih.govnih.gov

In the study of Ac-IHIHIQI-NH2, CD spectroscopy confirmed the formation of β-sheet structures in the peptide aggregates across various pH conditions. researchgate.net The presence of β-sheet-like structures is a common feature of amyloidogenic peptides and is crucial for their self-assembly into larger, ordered structures. tdx.cat

Thioflavin T (ThT) Fluorescence Assays for Amyloid Formation

Thioflavin T (ThT) is a fluorescent dye widely used to detect and quantify amyloid fibrils. researchgate.netrndsystems.com Its fluorescence emission increases significantly upon binding to the cross-β-sheet structures characteristic of amyloid aggregates. rndsystems.commdpi.com

ThT fluorescence assays performed on this compound have demonstrated the formation of amyloid structures, particularly at pH 8. researchgate.net The assay involves exciting the sample at approximately 440-450 nm and measuring the emission at around 485 nm. researchgate.netrndsystems.com It is important to note that the presence of certain exogenous compounds can interfere with ThT fluorescence, potentially leading to biased results. scispace.com

| Assay Component | Description | Wavelengths |

| Thioflavin T (ThT) | A fluorescent dye that binds to amyloid fibrils. | Excitation: ~450 nm |

| Emission: ~485 nm |

High-Resolution Structural Determination

To understand the detailed molecular architecture of this compound assemblies, high-resolution structural techniques are employed.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a powerful method for determining the atomic-level structure of insoluble and non-crystalline materials, such as amyloid fibrils. nih.govnih.govrsc.org It provides information on the conformation and packing of peptides within the fibrillar assembly.

For a related peptide, Ac-IHIHIXI-NH2 (where X=Q), ssNMR has been used to validate computational models of its hydrolytic amyloid structure. researchgate.net A known structure for the similar peptide IHIHIQI in its amyloid state, determined through a combination of NMR and computational methods, reveals a structure with catalytic histidines coordinating with zinc ions. researchgate.net This highlights the capability of ssNMR to define the precise arrangement of amino acid side chains, which is crucial for the peptide's function.

Fiber X-ray Diffraction (XRD)

Fiber X-ray diffraction (XRD) is a key technique used to characterize the repetitive structural motifs in fibrous materials like amyloid fibrils. nih.govnih.gov The diffraction pattern provides information about the spacing between key structural elements.

Amyloid fibrils typically produce a characteristic cross-β diffraction pattern, which includes a sharp reflection at approximately 4.7 Å and a more diffuse reflection at about 10-12 Å. nih.govresearchgate.net The 4.7 Å reflection corresponds to the distance between adjacent hydrogen-bonded β-strands, while the 10-12 Å reflection relates to the spacing between the β-sheets. researchgate.net This technique has been instrumental in confirming the cross-β conformation of amyloid fibers in various diseases. nih.gov While specific XRD data for this compound was not detailed in the provided search results, it is a standard method for analyzing such amyloidogenic peptides.

| Technique | Information Provided | Key Findings for Amyloid Structures |

| Solid-State NMR (ssNMR) | Atomic-level structure, peptide conformation and packing. | Validates computational models and defines side-chain arrangements. researchgate.net |

| Fiber X-ray Diffraction (XRD) | Repetitive structural motifs and spacing. | Confirms cross-β structure with characteristic reflections at ~4.7 Å and ~10-12 Å. nih.govresearchgate.net |

Microscopic and Imaging Techniques

Direct visualization of the self-assembled structures of this compound provides invaluable information about their morphology and dimensions. Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) have been instrumental in this regard.

Atomic Force Microscopy (AFM)

AFM has been employed to investigate the surface topography of this compound aggregates under various pH conditions. Time-resolved AFM has revealed the dynamics of hydrogel formation, showing the evolution of the peptide assemblies over time. ub.edu For instance, at different pH levels, the morphology of the aggregates changes significantly, which can be directly observed through AFM imaging. researchgate.net This technique allows for the visualization of the fibrillar nanostructures and their co-assembly with other molecules, providing insights into the supramolecular organization. ub.edu

Computational and Simulation Approaches

Computational methods provide a molecular-level understanding of the self-assembly process and the interactions that govern the structure and function of this compound.

Molecular Dynamics (MD) Simulations of Peptide Self-Assembly

MD simulations have been extensively used to model the self-assembly of this compound and to predict the structure of the resulting aggregates. ub.eduresearchgate.net These simulations provide insights into the packing of the hydrophobic core and the coordination of metal ions within the fibril structure. researchgate.net By simulating the peptide in an aqueous solution, researchers can observe the dynamic process of aggregation and the formation of stable β-sheet structures. researchgate.netmiami.edu

MD simulations have predicted different self-assembled structures depending on the pH, which affects the charge states of the histidine residues. researchgate.net These simulations have shown both parallel and antiparallel β-sheet arrangements, as well as flat and twisted morphologies. researchgate.net The insights gained from MD simulations are often in good agreement with experimental findings from techniques like TEM and solid-state NMR, helping to build a detailed model of the catalytic amyloid fibrils. researchgate.netreading.ac.uk

Table 1: Predicted Self-Assembled Structures of this compound from MD Simulations

| Mode | Morphology | Peptide Arrangement |

|---|---|---|

| I | Flat | Antiparallel |

| II | Flat | Parallel |

| III | Twisted | Parallel |

| IV | Twisted | Parallel |

| V | Flat | Antiparallel |

Data derived from MD simulations predicting various self-assembled structures based on pH conditions. researchgate.net

Molecular Docking Studies of Substrate Interactions

Molecular docking is a computational technique used to predict the binding orientation of a substrate to the active site of a catalyst. For this compound, docking studies have been crucial in understanding how substrates interact with the self-assembled fibrils. miami.edu Programs like AutoDock have been used to model the interaction between the peptide assembly and various substrates. miami.eduresearchgate.net

These studies have revealed that hydrophobic substrates can interact favorably with the exposed hydrophobic surfaces of the assembling peptides, leading to enhanced catalytic selectivity. researchgate.net For example, the docking of a substrate to the peptide-amyloid complex can be modeled to identify the lowest energy conformation, which is then used for further MD simulations to study the dynamics of the complex in an aqueous environment. miami.edu

Predicting Structure-Activity Relationships

Computational approaches are also employed to predict the relationship between the structure of the peptide assembly and its catalytic activity. By analyzing the structural features that lead to high catalytic efficiency, researchers can design new peptides with improved properties. reading.ac.uk For this compound, structural studies have revealed that a twisted parallel β-sheet structure is associated with higher catalytic activity compared to a planar antiparallel β-sheet assembly. reading.ac.uk

The catalytic activity of this compound has been shown to be dependent on its ability to form β-sheet structures and amyloid-like fibrils. colab.ws Computational modeling, in conjunction with experimental data, helps to elucidate how factors like metal ion binding, pH, and the specific amino acid sequence influence the final assembled structure and, consequently, its catalytic function. researchgate.netreading.ac.uk

Catalytic Mechanisms and Activity of Ac Ihihiqi Nh2

Enzyme Mimicry and Biocatalytic Capabilities

The self-assembly of Ac-IHIHIQI-NH2 into amyloid fibrils creates a microenvironment capable of catalyzing various chemical transformations. The high density of histidine residues within its sequence is fundamental to its catalytic prowess, providing sites for metal coordination and proton transfer, akin to the active sites of natural enzymes.

Esterase Activity: Hydrolysis of p-Nitrophenyl Esters

This compound demonstrates notable esterase activity, particularly in the hydrolysis of p-nitrophenyl esters. This catalytic function is contingent upon the peptide's self-assembly into a fibrillar state and the presence of zinc ions. The peptide exhibits selectivity for hydrophobic p-nitrophenyl (ONp) ester substrates. nih.gov

In a key finding, this compound was shown to catalyze the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA) in the presence of Zn²⁺ at pH 8. nih.gov The reaction follows Michaelis-Menten kinetics, and its efficiency has been quantified. This zinc-dependent catalysis underscores the peptide's role as an artificial metalloenzyme. Histidine has been identified as a highly versatile amino acid in designing catalytic amyloids that hydrolyze ester bonds.

| Parameter | Value | Conditions |

| Catalytic Efficiency (kcat/KM) | 62 M⁻¹s⁻¹ | pH 8, in the presence of Zn²⁺ |

| Substrate | p-Nitrophenyl acetate (pNPA) | |

| Cofactor | Zn²⁺ |

Oxidase Activity (e.g., Oxidation of 2,6-Dimethoxyphenol)

Amyloid structures formed by the IHIHIQI peptide have been shown to possess oxidase activity. Specifically, they can catalyze the copper-dependent oxidation of substrates like 2,6-dimethoxyphenol (B48157). pnas.org This activity is highly sensitive to the ratio of peptide to the copper ion cofactor, indicating that the precise coordination geometry is crucial for catalysis. pnas.org This capability positions this compound as a mimic of copper-containing oxidase enzymes, such as laccase. nih.gov

Peroxidase Activity

While direct studies on the peroxidase activity of this compound are limited, the characteristics of histidine-rich self-assembling peptides strongly suggest a potential for such catalysis. Histidine residues are known to modulate amyloid-like assembly to form active sites that mimic peroxidase activity. nih.gov It has been demonstrated that supramolecular assemblies of other histidine-containing peptides can acquire peroxidase-like activities upon the incorporation of copper (Cu²⁺) ions. rsc.org Furthermore, amyloid-forming peptides can often bind heme, a common cofactor in natural peroxidases, to catalyze peroxidase reactions, such as the oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB) in the presence of hydrogen peroxide. pnas.orgnih.gov Given its histidine-rich sequence, it is plausible that this compound could function as a peroxidase mimic when combined with an appropriate cofactor like heme or Cu²⁺.

Other Catalytic Reactions (e.g., Cyclopropanation)

The capacity for this compound to catalyze other complex organic reactions, such as cyclopropanation, has been investigated. This class of reaction often requires a metalloporphyrin cofactor, like hemin. However, studies exploring hemin-binding catalytic amyloids found that peptides with high efficacy in Zn²⁺-dependent hydrolysis, including Ac-IHIHIQI-CONH₂, did not exhibit any significant binding of hemin. nih.gov Consequently, these peptides were unable to promote hemin-dependent reactions like enantioselective cyclopropanation. nih.gov This finding indicates that while versatile, the catalytic scope of this compound does not extend to reactions requiring cofactors that it cannot productively bind. nih.gov

Role of Metal Cofactors in Catalysis

The catalytic activity of this compound is intrinsically linked to its ability to coordinate with metal cofactors. These ions are not merely structural components but are active participants in the catalytic mechanism, mirroring the function of metals in a vast number of natural enzymes.

Zinc Ion (Zn²⁺) Coordination and Mechanism

The role of the zinc ion (Zn²⁺) is best characterized in the context of the peptide's esterase activity. nih.gov In biological systems, zinc is a redox-inert Lewis acid that is typically coordinated by the nitrogen or oxygen atoms of amino acid side chains, most commonly histidine, glutamate, aspartate, and cysteine. nih.gov

For this compound, the three histidine residues in its sequence are the primary binding sites for the Zn²⁺ ion. The imidazole (B134444) side chains of histidine coordinate the metal ion, creating a catalytic center. This Zn²⁺ center is believed to function by activating a water molecule, lowering its pKa and generating a metal-bound hydroxide ion. This potent nucleophile then attacks the carbonyl carbon of the ester substrate, leading to hydrolysis. This mechanism is characteristic of many natural zinc-containing hydrolases, such as carbonic anhydrase and carboxypeptidase. The self-assembled amyloid structure of the peptide likely serves to create a hydrophobic binding pocket for the ester substrate while positioning the catalytic zinc center for efficient reaction.

Copper Ion (Cu2+) Dependence

The catalytic repertoire of this compound extends to oxidation reactions, a function that is critically dependent on the presence of copper ions (Cu2+). When complexed with Cu2+, the amyloid fibrils formed by this compound exhibit laccase-like activity, enabling the oxidation of substrates such as 2,6-dimethoxyphenol. nih.gov This catalytic behavior is highly sensitive to the ratio of peptide to copper ions, indicating that a precise coordination geometry within the amyloid structure is necessary for optimal activity. nih.gov

The alternating histidine residues in the peptide sequence are believed to play a crucial role in binding Cu2+ ions, forming a catalytically competent active site within the fibril. This copper-dependent oxidase activity highlights the versatility of the this compound scaffold, where the introduction of a metal cofactor can induce new catalytic functions.

Cofactor-Free Catalysis

While many of the catalytic activities of this compound and its derivatives are metal-dependent, the broader field of catalytic amyloids includes examples of cofactor-free catalysis. For instance, amyloid fibrils formed from the peptide HSGQQKFQFQFEQQ can catalyze ester hydrolysis without the need for a transition metal ion. This type of catalysis often relies on the intrinsic chemical properties of the amino acid side chains arranged in a structured array within the amyloid fibril. Although direct evidence for significant cofactor-free catalysis by this compound itself is less prominent in the literature compared to its metal-dependent activities, the principle that the organized structure of amyloid fibrils can facilitate chemical reactions without external cofactors is an important aspect of their catalytic nature.

Structure-Activity Relationships in this compound Catalysis

The catalytic proficiency of this compound is intricately linked to its primary amino acid sequence and the resulting three-dimensional structure of its amyloid fibrils.

Impact of Amino Acid Substitutions (e.g., Q6Y, IHIHIXI variants) on Activity

Strategic substitutions of amino acids within the this compound sequence have provided valuable insights into the determinants of its catalytic activity. A notable example is the substitution of glutamine at position 6 with tyrosine (Q6Y), resulting in the peptide Ac-IHIHIYI-NH2. This single amino acid change leads to a remarkable switch in catalytic function depending on the coordinated metal ion. In the presence of Cu2+, the Ac-IHIHIYI-NH2 fibrils catalyze the hydrolysis of phosphoester bonds, such as that in the pesticide paraoxon (B1678428). nih.gov Conversely, when complexed with Zn2+, these same fibrils exhibit esterase activity, similar to the parent peptide. nih.gov This demonstrates that the interplay between the peptide sequence and the metal cofactor is a key determinant of substrate specificity and reaction type.

Further studies on "IHIHIXI" variants, where the isoleucine at position 5 is replaced, have shown that the hydrophobicity of the non-polar residues correlates with catalytic activity. While replacing isoleucine with other hydrophobic residues like valine or leucine maintains esterase activity, the kinetic parameters are generally reduced. nih.gov

Correlation between Fibril Structure (Parallel vs. Antiparallel β-Sheet) and Catalytic Efficiency

The quaternary structure of the amyloid fibril, specifically the arrangement of the β-strands, has a direct impact on the catalytic efficiency of this compound. The intermolecular β-sheets can adopt either a parallel or an antiparallel arrangement, and this structural variation influences the level of esterase activity. nih.gov The specific arrangement of the peptide backbones and the orientation of the catalytic histidine residues within the fibril's active site are dictated by this parallel or antiparallel packing. Consequently, the accessibility of the active site to the substrate and the geometric positioning of the catalytic residues are altered, leading to differences in catalytic efficiency. The glutamine residue in the this compound sequence is thought to play a crucial role in directing the final amyloid architecture and, by extension, its catalytic activity. nih.gov

Active Site Characterization within Amyloid Fibrils

The active site of the catalytic amyloid formed by this compound is a supramolecular construct created by the self-assembly of the peptide monomers. The regularly spaced histidine residues along the peptide backbone are the primary components of this active site. nih.gov Computational models and solid-state NMR studies of related peptides suggest that these histidine side chains coordinate with metal ions, such as Zn2+ or Cu2+, to form a well-defined catalytic center. researchgate.net For the Zn2+-dependent esterase activity, it is proposed that the active site mimics that of carbonic anhydrase, where multiple histidine residues coordinate a single zinc ion. nih.govresearchgate.net

Cryo-electron microscopy studies on a related catalytic amyloid fibril have revealed a core structure decorated by an outer leaflet of peptides. The active site is formed by the collaboration of peptides from both the fibril core and the outer leaflet. This complex arrangement creates a specific microenvironment that facilitates catalysis.

Kinetic Analysis of Catalytic Reactions

The catalytic efficiency of this compound and its variants has been quantified through kinetic analysis of model reactions. For the Zn2+-dependent hydrolysis of p-nitrophenyl acetate (pNPA), the this compound fibrils exhibit notable catalytic activity.

| Peptide | Metal Ion | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |

| This compound | Zn²⁺ | pNPA | 0.026 | - | 62 |

| Ac-IHIHIYI-NH2 | Zn²⁺ | pNPA | 0.0083 | - | 355 |

| Ac-IHIHIYI-NH2 | Cu²⁺ | Paraoxon | 8 x 10⁻⁵ | - | 0.028 |

Table 1: Kinetic parameters for the catalytic activity of this compound and its Q6Y variant (Ac-IHIHIYI-NH2). Data compiled from multiple sources. nih.gov

Michaelis-Menten Kinetics and Kinetic Parameters (kcat, KM)

The catalytic activity of this compound in promoting the hydrolysis of p-nitrophenyl acetate (pNPA) has been characterized using Michaelis-Menten kinetics. This model is fundamental to enzyme kinetics and describes the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate. The key parameters derived from this model are the Michaelis constant (KM) and the catalytic rate constant (kcat). KM is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity to the enzyme. A lower KM value indicates a higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

| Compound | Substrate | Cofactor | pH | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|---|---|---|---|

| This compound | p-Nitrophenyl acetate (pNPA) | Zn²⁺ | 8.0 | - | - | 62 |

Comparison with Natural Enzymes

To contextualize the catalytic proficiency of this compound, its kinetic parameters for pNPA hydrolysis are compared with those of several natural enzymes that also catalyze this reaction. This comparison highlights the progress in designing artificial enzymes with activities that can approach those of their biological counterparts.

| Enzyme | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |

| This compound | p-Nitrophenyl acetate | - | - | 62 |

| α-Chymotrypsin | p-Nitrophenyl acetate | 0.016 | - | - |

| Acetylcholinesterase | p-Nitrophenyl acetate | - | - | - |

| Paraoxonase 1 (rePON1) | p-Nitrophenyl acetate | - | - | - |

| Esterase (from Megachile rotundata) | p-Nitrophenyl acetate | - | 0.124 | - |

Data for some natural enzymes is presented as available in the literature; direct kcat/KM values for pNPA hydrolysis are not always reported under identical conditions.

While the catalytic efficiency of this compound is modest compared to some highly specialized natural enzymes, it is noteworthy for a de novo designed peptide catalyst. The ability to rationally design and synthesize peptides with predictable catalytic activities opens avenues for the development of novel biocatalysts.

Robustness and Stability of Catalytic Activity under Extreme Conditions

A significant advantage of synthetic peptide catalysts like this compound over many natural enzymes is their potential for enhanced stability under conditions that would typically lead to denaturation and loss of activity in proteins. The robustness of these catalysts is attributed to their self-assembling nature into highly ordered and stable nanostructures, such as β-sheets.

Thermal Stability: Self-assembling peptide systems have demonstrated remarkable thermal stability. Studies on similar peptide nanostructures have shown that they can maintain their structural integrity and function at temperatures up to 85°C, with some peptide nanowires being stable up to 200°C. This high thermal tolerance is a key feature for applications in industrial processes that often operate at elevated temperatures.

pH Stability: The catalytic activity of this compound is influenced by pH, a characteristic stemming from its histidine-rich sequence. The imidazole side chain of histidine has a pKa around 6.0, meaning its protonation state, and therefore its ability to participate in catalysis, is sensitive to changes in pH in the physiological range. This pH-responsiveness can be harnessed to modulate catalytic activity. Furthermore, certain self-assembled peptide nanowires have been shown to be stable across an exceptionally broad pH range, from pH 1 to 14. This suggests that while the activity of this compound is pH-dependent, the underlying peptide scaffold can remain stable even under harsh acidic or alkaline conditions. This inherent stability is a significant advantage for applications where catalysts need to withstand extreme pH environments.

Peptide Design Principles and Engineering for Enhanced Functionality

Rational Design Strategies for Ac-IHIHIQI-NH2 Analogs

Rational design utilizes existing knowledge of peptide structure and reaction mechanisms to create new functional molecules. nih.gov This approach is foundational to engineering analogs of this compound with tailored properties.

De novo design involves creating peptides from first principles, building sequences that are not necessarily of biological origin but are intended to achieve a specific function, such as catalysis. rsc.orgnih.gov This minimalist approach allows for the construction of simple, yet highly effective, catalysts. nih.govreading.ac.uk The heptapeptide (B1575542) this compound is a product of such a design, engineered to self-assemble into ordered, amyloid-like fibrillar structures that possess catalytic activity. researchgate.netnih.gov These self-assembling nanoarchitectures can create highly functional and robust catalytic surfaces. rsc.orgrsc.org The design process often focuses on incorporating amino acids that promote specific secondary structures, like β-sheets, which are crucial for the formation of these catalytic assemblies. researchgate.net

Bioinspired design draws inspiration from the structures and mechanisms of natural enzymes to create artificial mimics. copernicus.org Many strategies emulate the catalytic domains of enzymes to reconstruct their function in simpler, artificial systems. researchgate.netacs.org The design of this compound was inspired by the active sites of metalloenzymes, particularly the recurring three-histidine metal-binding motif found in enzymes like carbonic anhydrase. researchgate.netuniri.hr This approach involves arranging key functional amino acid residues in a peptide sequence to replicate the catalytic and substrate-binding features of a natural enzyme's active site. cuny.edu The goal is to produce minimalist biocatalysts that are simpler than natural enzymes but retain high efficiency. reading.ac.uk

Modulating Sequence for Diverse Catalytic Specificity

The incorporation of metal-binding sites is a highly successful strategy for creating potent peptide catalysts. nih.gov Metal ions can act as cofactors, directly participating in the catalytic cycle or stabilizing the peptide's folded, active conformation. nih.govresearchgate.net The sequence of this compound, with its alternating histidine residues, was explicitly designed to create a metal-binding motif. uniri.hr This peptide readily coordinates with divalent metal ions like Zn²⁺ and Cu²⁺. researchgate.netnih.gov

Zinc (Zn²⁺): In the presence of Zn²⁺, this compound forms amyloid-like fibrils and functions as an effective esterase, hydrolyzing substrates like p-nitrophenyl acetate (B1210297) (pNPA). researchgate.net The catalytic efficiency is dependent on the Zn²⁺ concentration, with studies indicating an optimal peptide-to-metal stoichiometry for maximal activity. researchgate.net

Copper (Cu²⁺): The peptide can also bind copper (Cu²⁺) to form catalytically active assemblies. These complexes can catalyze redox-mediated reactions, such as the oxidative coupling of dimethoxyphenol, using dioxygen as the oxidant. nih.govnih.gov

The table below summarizes key kinetic parameters for the hydrolysis of pNPA by this compound, highlighting its efficiency as a nanozyme.

| Peptide | Metal Cofactor | Substrate | kcat/KM (M⁻¹s⁻¹) | pH | Reference |

| This compound | Zn²⁺ | pNPA | 30 | 8.0 | researchgate.net |

| This compound | Zn²⁺ | pNPA | 18 | Not Specified | researchgate.net |

| This compound | Zn²⁺ | pNPA | 62 | 8.0 | acs.orgacs.org |

This table is interactive. Users can sort the columns to compare data.

Engineering specific sites within a peptide sequence that interact directly with a substrate is crucial for enhancing catalytic efficiency and selectivity. oup.commdpi.com For this compound and its analogs, modifications to the sequence have demonstrated significant effects on catalysis.

Research has shown that the glutamine (Q) residue at position 6 is important for the catalytic activity of this compound. researchgate.netnih.gov Substitution of this residue with others, such as tyrosine (Y) to create Ac-IHIHIYI-NH2, can alter the catalytic efficiency and binding affinities. reading.ac.ukuniri.hr Furthermore, the peptide exhibits enhanced selectivity for more hydrophobic ester substrates during the process of self-assembly, suggesting the formation of a binding environment that favors these molecules. researchgate.netglpbio.com Capping the peptide termini with acetyl (Ac-) and amide (-NH2) groups also plays a critical role, as uncapped versions show reduced activity, indicating these modifications are key to maintaining the catalytically competent structure. uniri.hr

Heteromeric Peptide Assemblies for Synergistic Effects

A frontier in peptide engineering is the creation of heteromeric assemblies, where multiple distinct peptide sequences co-assemble to form a single, functional nanostructure. rsc.org This approach allows for the creation of more complex catalytic sites and can lead to synergistic effects, where the catalytic activity of the mixed assembly is greater than the sum of its individual components. nih.gov

Mixing different amyloid-forming peptides allows for the screening of numerous arrangements of functional residues to optimize catalytic activity. nih.gov For example, studies on similar catalytic amyloid systems have shown that co-assembling peptides with complementary charges (e.g., arginine and glutamate) can significantly increase catalytic efficiency for ester hydrolysis. researchgate.net This synergy arises from the formation of a more complex and potentially more active catalytic environment within the fibril. rsc.org This principle offers a powerful strategy for enhancing the function of this compound by co-assembling it with rationally designed analogs to create next-generation catalysts. nih.govrsc.org

Preclinical Research Applications and Biotechnological Potential

Development of Synthetic Enzyme Analogs

Ac-IHIHIQI-NH2 serves as a compelling model for the development of artificial enzymes, or enzyme mimetics, which are synthetic molecules that replicate the catalytic functions of natural enzymes. A key area of investigation is its ability to mimic laccase and esterase activities. medchemexpress.comnih.gov The self-assembly of this compound into fibrillar structures is crucial to its catalytic function, providing a scaffold that facilitates substrate binding and catalysis, akin to the active site of a natural enzyme. medchemexpress.com

The esterase-like activity of this compound has been demonstrated through the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA). medchemexpress.comnih.gov This catalytic activity is dependent on the presence of metal ion cofactors, such as Zn2+. nih.gov The peptide's structure, rich in histidine residues, is believed to play a pivotal role in coordinating with the metal ion and facilitating the hydrolysis reaction. Research has shown that the catalytic efficiency is influenced by the amino acid sequence, with substitutions for isoleucine affecting the kinetic parameters. nih.gov

Below is a data table summarizing the kinetic parameters for the hydrolysis of pNPA by this compound in the presence of a zinc cofactor.

| Catalyst | Substrate | Cofactor | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |

| This compound | p-Nitrophenyl acetate (pNPA) | Zn²⁺ | 2.6 x 10⁻² | 62 |

Heterogeneous Catalysis in Chemical Synthesis

The self-assembling nature of this compound into insoluble fibrils allows it to function as a heterogeneous catalyst. nih.gov This is advantageous in chemical synthesis as it simplifies the separation of the catalyst from the reaction mixture, enabling easy recovery and potential reuse. The catalytic activity is not a property of the monomeric peptide but emerges from the collective action of the assembled amyloid state. nih.gov

In addition to ester hydrolysis, amyloids formed from this compound have been shown to catalyze oxidation reactions in the presence of copper ions. nih.gov For instance, they can catalyze the oxidation of 2,6-dimethoxyphenol (B48157), a reaction that is highly sensitive to the peptide-to-metal ion ratio. nih.gov This demonstrates the versatility of this compound as a catalyst, with its activity being tunable by the choice of metal cofactor. A related peptide, Ac-IHIHIYI-NH2, has also been shown to catalyze the hydrolysis of the phosphoester bond in the pesticide paraoxon (B1678428) in the presence of copper, suggesting that these amyloid-based catalysts can be engineered for specific environmental and industrial applications. nih.gov

Compatibility with Advanced Reaction Systems (e.g., Flow Chemistry, Electrochemistry)

While direct studies on the integration of this compound into flow chemistry or electrochemical systems are not extensively documented, the properties of similar amyloid systems suggest potential compatibility. The heterogeneous nature of the this compound catalyst makes it theoretically well-suited for packed-bed reactors in flow chemistry setups. vapourtec.comrsc.org This would allow for continuous processing, a significant advantage in industrial chemical synthesis.

Furthermore, some amyloid systems have demonstrated electrochemical responses. nih.gov For example, amyloids of the peptide HY have been coupled to the oxidative polymerization of pyrrole (B145914) in a copper-dependent manner. nih.gov This suggests that the electron transfer properties of amyloid structures could be harnessed in electrochemical applications. The development of electrosynthesis in continuous flow has numerous benefits, including the generation of reactive species under mild conditions without the need for hazardous reagents. vapourtec.com The potential to immobilize this compound on an electrode surface could pave the way for novel bio-electrocatalytic systems.

Potential as Bioactive Nanomaterials

This compound is a prime example of a self-assembling peptide that forms bioactive nanomaterials. medchemexpress.commedchemexpress.comnih.gov These materials are not merely inert scaffolds but possess intrinsic biological or chemical functions. The nanoscale dimensions and the ordered arrangement of the peptide within the fibril structure give rise to their unique properties. nih.gov The biological activity of these nanomaterials stems from their ability to interact with other molecules, such as substrates for catalysis. nih.govresearchgate.net

The self-assembly process is influenced by environmental factors like pH, which can alter the charge states of the histidine residues and consequently the morphology of the resulting nanostructures. researchgate.net Molecular dynamics simulations have predicted various self-assembled structures, including flat and twisted morphologies with either parallel or antiparallel arrangements of the peptide chains. researchgate.net This structural polymorphism could be exploited to create nanomaterials with tailored properties. A variant of this peptide, Ac-IHIHIYI-NH2, is explicitly described as a bioactive nanomaterial with esterase activity, further highlighting the potential of this class of peptides. medchemexpress.com

Future Directions and Research Opportunities

Advancements in High-Resolution Structural Characterization of Complex Amyloid Systems

A critical area for future investigation lies in the high-resolution structural characterization of the amyloid fibrils formed by Ac-IHIHIQI-NH2. While techniques like circular dichroism and transmission electron microscopy have confirmed the formation of β-sheet structures and fibrils, a detailed atomic-level understanding is still emerging. researchgate.net

Future research should focus on employing advanced structural biology techniques to elucidate the precise three-dimensional arrangement of the peptide within the fibril.

Key Research Goals:

Solid-State NMR (ssNMR): This technique can provide atomic-resolution information on the peptide's conformation and intermolecular packing within the amyloid fibril.

Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM could enable the direct visualization of the fibril structure at near-atomic resolution.

X-ray Microcrystallography: Growing microcrystals of the peptide assembly could allow for high-resolution structure determination through X-ray diffraction.

A detailed structural model will be instrumental in understanding the basis of its catalytic activity and in guiding the design of new peptides with enhanced properties.

Expanding the Repertoire of Catalytic Reactions

To date, the catalytic activity of this compound has been primarily demonstrated in hydrolysis reactions, particularly of esters like p-nitrophenyl acetate (B1210297) (pNPA). researchgate.net A significant future direction is to explore and engineer this peptide to catalyze a wider range of chemical transformations.

Potential Catalytic Applications:

Redox Reactions: Preliminary studies have shown that this compound, in the presence of copper ions, can catalyze oxidation reactions. colab.ws Further exploration of its potential as a mimic of redox enzymes like laccase is warranted. colab.ws

Condensation Reactions: Investigating the peptide's ability to facilitate the formation of new chemical bonds, such as in aldol (B89426) or condensation reactions, would significantly broaden its utility.

Cascade Reactions: The compartmentalization offered by the fibril structure could be harnessed to perform multi-step cascade reactions, where the product of one reaction serves as the substrate for the next. researchgate.net

By expanding its catalytic repertoire, this compound could become a versatile tool for various chemical synthesis applications.

Integration into Advanced Biocatalytic Systems

The integration of this compound fibrils into more complex, functional systems is a promising area of research. This involves combining the peptide with other materials or molecules to create hybrid systems with novel capabilities.

Examples of Integrated Systems:

Immobilization on Supports: Attaching the peptide fibrils to solid supports, such as porous monoliths or membranes, would enable their use in flow-through catalytic reactors, which is highly relevant for industrial processes. reading.ac.uk

Hybrid Materials: Combining the peptide with polymers or nanoparticles could lead to materials with enhanced stability, reusability, or new functionalities.

Multi-enzyme Systems: Co-localizing this compound with other enzymes or catalytic peptides within a single scaffold could facilitate complex, multi-step biocatalytic pathways. researchgate.net

These integrated systems could pave the way for the development of robust and efficient biocatalysts for a variety of industrial and biomedical applications.

Exploration of Additional Environmental and Chemical Modulators

The catalytic activity and self-assembly of this compound are known to be influenced by environmental factors such as pH and the presence of metal ions like Zn²⁺. researchgate.net A systematic exploration of other modulators could reveal new ways to control and enhance its function.

Potential Modulators to Investigate:

Co-solvents: The presence of organic co-solvents can significantly impact the structure and activity of enzymes and could be used to tune the catalytic properties of the peptide fibrils. researchgate.net

Temperature and Pressure: Studies have shown that catalytic amyloids can exhibit remarkable stability and even enhanced activity at high temperatures and pressures. researchgate.net Further investigation into the effects of these parameters on this compound is warranted.

Other Metal Ions: While Zn²⁺ and Cu²⁺ have been studied, the effect of other metal ions on the peptide's structure and catalytic activity remains an open area for research.

Understanding how these modulators influence the peptide's behavior will be crucial for optimizing its performance in specific applications.

Development of Novel Peptide Design Algorithms and Predictive Models

The design of this compound was based on rational principles, mimicking the active sites of natural enzymes. researchgate.net Future research should focus on developing more sophisticated computational tools to predict the structure and function of novel catalytic peptides.

Key Areas for Development:

Computational Modeling: Using molecular dynamics simulations and other computational methods to model the self-assembly process and predict the structure of the resulting fibrils. ub.edu

Machine Learning: Employing machine learning algorithms to identify sequence-structure-function relationships from existing data, which can then be used to design new peptides with desired catalytic activities.

De Novo Design: Developing algorithms for the de novo design of peptide sequences that are predicted to fold into specific structures with predefined catalytic sites.

These predictive models will accelerate the discovery and development of new and improved peptide-based catalysts for a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.